molecular formula C10H12ClFO3S B12998418 2-Chloro-2-(ethylsulfonyl)-1-(3-fluorophenyl)ethanol

2-Chloro-2-(ethylsulfonyl)-1-(3-fluorophenyl)ethanol

Cat. No.: B12998418
M. Wt: 266.72 g/mol
InChI Key: IXPIHLOAJMUFGF-UHFFFAOYSA-N
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Description

2-Chloro-2-(ethylsulfonyl)-1-(3-fluorophenyl)ethanol is an organic compound that features a chloro, ethylsulfonyl, and fluorophenyl group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-(ethylsulfonyl)-1-(3-fluorophenyl)ethanol typically involves multi-step organic reactions. One possible route could be:

    Starting Material: 3-Fluorobenzaldehyde

    Step 1: Formation of 3-Fluorophenylacetic acid via a Grignard reaction.

    Step 2: Conversion to 3-Fluorophenylacetyl chloride using thionyl chloride.

    Step 3: Reaction with ethylsulfonyl chloride to form 3-Fluorophenylacetyl ethylsulfone.

    Step 4: Chlorination using phosphorus pentachloride (PCl5) to introduce the chloro group.

    Step 5: Reduction to the ethanol derivative using a reducing agent like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors, automated systems, and ensuring high yields and purity through advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethanol group can be oxidized to a ketone or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can undergo nucleophilic substitution reactions.

    Addition: The double bonds in the aromatic ring can participate in electrophilic addition reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

    Addition: Bromine (Br2) in carbon tetrachloride (CCl4).

Major Products

    Oxidation: 2-Chloro-2-(ethylsulfonyl)-1-(3-fluorophenyl)acetone.

    Reduction: 2-(Ethylsulfonyl)-1-(3-fluorophenyl)ethanol.

    Substitution: 2-(Ethylsulfonyl)-1-(3-fluorophenyl)ethanol derivatives.

    Addition: Brominated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique functional groups.

Medicine

    Drug Development: Investigated for its potential as a pharmaceutical agent.

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-2-(ethylsulfonyl)-1-(3-fluorophenyl)ethanol would depend on its specific application. In drug development, it might interact with molecular targets such as enzymes or receptors, altering their activity. The ethylsulfonyl group could enhance its binding affinity, while the fluorophenyl group might increase its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-2-(methylsulfonyl)-1-(3-fluorophenyl)ethanol
  • 2-Chloro-2-(ethylsulfonyl)-1-(4-fluorophenyl)ethanol
  • 2-Bromo-2-(ethylsulfonyl)-1-(3-fluorophenyl)ethanol

Uniqueness

2-Chloro-2-(ethylsulfonyl)-1-(3-fluorophenyl)ethanol is unique due to the specific combination of its functional groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C10H12ClFO3S

Molecular Weight

266.72 g/mol

IUPAC Name

2-chloro-2-ethylsulfonyl-1-(3-fluorophenyl)ethanol

InChI

InChI=1S/C10H12ClFO3S/c1-2-16(14,15)10(11)9(13)7-4-3-5-8(12)6-7/h3-6,9-10,13H,2H2,1H3

InChI Key

IXPIHLOAJMUFGF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C(C(C1=CC(=CC=C1)F)O)Cl

Origin of Product

United States

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